2-(3,4-dimethoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide
Description
2-(3,4-dimethoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is a heterocyclic acetamide derivative featuring a 3,4-dimethoxyphenyl group linked via an acetamide bridge to a pyrazine ring substituted with a pyridin-3-yl moiety.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-26-17-6-5-14(10-18(17)27-2)11-19(25)24-13-16-20(23-9-8-22-16)15-4-3-7-21-12-15/h3-10,12H,11,13H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUZATFAIDSDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=NC=CN=C2C3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
- Molecular Formula : C19H21N5O3
- Molecular Weight : 399.5 g/mol
- IUPAC Name : 2-(3,4-dimethoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide
- CAS Number : 578734-69-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the pyridine and pyrazine moieties suggests potential interactions with various receptors and enzymes involved in cellular signaling pathways. The dimethoxyphenyl group may enhance lipophilicity, aiding in membrane permeability and receptor binding.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary in vitro studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective inhibition of cell growth.
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against different bacterial strains. It demonstrated moderate to high inhibition zones in agar diffusion tests.
- Anti-inflammatory Effects : In vivo studies have suggested that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Table 1: Biological Activity Summary
Case Studies
-
Study on Anticancer Activity :
A study conducted by Bouabdallah et al. evaluated the cytotoxic effects of various pyrazole derivatives, including our compound, on cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, particularly in the MCF7 and NCI-H460 cell lines, suggesting its potential as an anticancer agent . -
Evaluation of Antimicrobial Properties :
Another investigation assessed the antimicrobial efficacy of this compound against several pathogenic bacteria. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent . -
Anti-inflammatory Mechanisms :
Research involving animal models showed that administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its therapeutic potential in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Shared 3,4-Dimethoxyphenyl and Acetamide Motifs
Key Observations :
- N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide shares the 3,4-dimethoxyphenyl group and acetamide linker but introduces a pyridin-2-yl substituent and a propylacetamido branch. Its synthesis via a multicomponent reaction highlights scalable routes for similar compounds .
Pyrazine/Pyridine-Containing Analogues
Key Observations :
- The pyrazolo[3,4-d]pyrimidine derivative (Example 83 in ) demonstrates the importance of fluorinated aromatic systems in enhancing thermal stability (MP > 300°C) and bioavailability.
- Chloro-pyrazine derivatives (e.g., from ) emphasize the role of halogenation and sulfur-containing substituents in modulating electronic properties and binding affinity.
Q & A
Q. What are the common synthetic routes for synthesizing 2-(3,4-dimethoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves multi-step organic reactions, including condensation, substitution, and functional group protection/deprotection. Key steps include:
- Intermediate formation : Reacting pyrazine derivatives with halogenated precursors under alkaline conditions to introduce the pyridinylmethyl group .
- Acetamide coupling : Using condensing agents (e.g., EDC/HOBt) to link the 3,4-dimethoxyphenyl moiety to the pyrazine core . Optimization strategies include:
- Temperature control (e.g., reflux in polar aprotic solvents like DMF at 80–100°C) .
- Catalyst selection (e.g., palladium catalysts for cross-coupling steps) .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify substituent positions and aromatic ring integration .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases to evaluate target engagement .
Advanced Research Questions
Q. How does the compound’s stereoelectronic profile influence its interactions with biological targets?
- Computational modeling : Density Functional Theory (DFT) predicts electron distribution, highlighting nucleophilic/electrophilic regions. The 3,4-dimethoxyphenyl group enhances π-π stacking with aromatic residues in enzyme active sites .
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with targets like tyrosine kinases, showing hydrogen bonding with pyrazine nitrogen atoms .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) that may alter potency .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. ethoxy groups) to isolate critical pharmacophores .
- Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. How can the compound’s metabolic stability and toxicity be evaluated in preclinical models?
- Hepatocyte assays : Incubate with primary hepatocytes to monitor CYP450-mediated metabolism via LC-MS .
- AMES test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- In vivo toxicity : Acute toxicity studies in rodents (OECD 423) to determine LD50 and organ-specific effects .
Q. What computational tools predict off-target interactions and polypharmacology risks?
- Pharos : Maps compound similarity to known ligands in the TDL/Tchem database .
- SwissTargetPrediction : Estimates affinity for G-protein-coupled receptors (GPCRs) and ion channels based on structural fingerprints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
